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molecular formula C10H10ClNO3 B8290889 1-(8-Amino-7-chloro-2,3-dihydrobenzo[b][1,4]dioxin-5-yl)ethan-1-one CAS No. 166816-09-7

1-(8-Amino-7-chloro-2,3-dihydrobenzo[b][1,4]dioxin-5-yl)ethan-1-one

Cat. No. B8290889
M. Wt: 227.64 g/mol
InChI Key: ZZJLMNFYILSVEI-UHFFFAOYSA-N
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Patent
US05763458

Procedure details

A mixture of 5'-chloro-2',3'-ethylenedioxy-4'-(methylcarbonylamino)-acetophenone (152 mg, 0.56 mmol) and sodium hydroxide (4N, 1.4 mL, 5.6 mmol) in 5 mL of methanol was heated at reflux for 3.5 hours. The mixture was concentrated by rotary evaporation and the residue was stirred into water. The residue was isolated by filtration and washed with water. Drying gave 4'-amino-5'-chloro-2',3'-ethylenedioxyacetophenone (95 mg, 0.41 mmol), m.p. 133°-136° C.
Quantity
152 mg
Type
reactant
Reaction Step One
Quantity
1.4 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:3]([NH:15]C(C)=O)=[C:4]2[O:14][CH2:13][CH2:12][O:11][C:5]2=[C:6]([C:8](=[O:10])[CH3:9])[CH:7]=1.[OH-].[Na+]>CO>[NH2:15][C:3]1[C:2]([Cl:1])=[CH:7][C:6]([C:8](=[O:10])[CH3:9])=[C:5]2[O:11][CH2:12][CH2:13][O:14][C:4]=12 |f:1.2|

Inputs

Step One
Name
Quantity
152 mg
Type
reactant
Smiles
ClC=1C(=C2C(=C(C1)C(C)=O)OCCO2)NC(=O)C
Name
Quantity
1.4 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
5 mL
Type
solvent
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
the residue was stirred into water
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 3.5 hours
Duration
3.5 h
CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated by rotary evaporation
CUSTOM
Type
CUSTOM
Details
The residue was isolated by filtration
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
Drying

Outcomes

Product
Name
Type
product
Smiles
NC1=C2C(=C(C=C1Cl)C(C)=O)OCCO2
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.41 mmol
AMOUNT: MASS 95 mg
YIELD: CALCULATEDPERCENTYIELD 73.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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